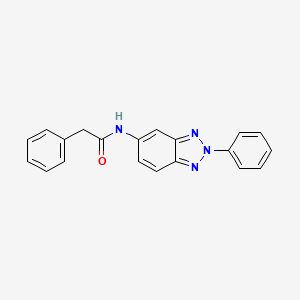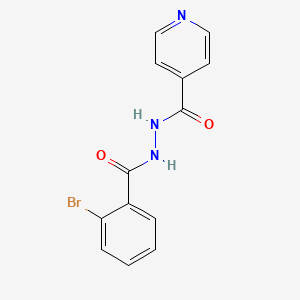
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid drugs, CR845 does not produce the same addictive effects and has a lower risk of overdose.
Mechanism of Action
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide acts on the kappa opioid receptor (KOR), a type of opioid receptor that is involved in pain perception and regulation. By activating the KOR, this compound produces analgesic effects without producing the same addictive effects as traditional opioid drugs. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain intensity and improve patient satisfaction in clinical trials. It has also been shown to have anti-inflammatory effects and to modulate the immune system. In animal studies, this compound has been shown to reduce the development of tolerance to opioid drugs and to reduce the risk of opioid overdose.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is that it has a lower risk of producing addictive effects and overdose compared to traditional opioid drugs. Additionally, this compound has been shown to reduce the development of tolerance to opioid drugs, which could have important implications for the treatment of chronic pain. However, one limitation of using this compound in lab experiments is that it is a relatively new drug and its long-term effects are not yet fully understood.
Future Directions
There are several potential future directions for research on N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of interest is the development of new formulations of this compound that could improve its bioavailability and efficacy. Additionally, there is interest in exploring the potential use of this compound in combination with other drugs for the treatment of pain. Finally, there is interest in further exploring the anti-inflammatory and immune-modulating effects of this compound and their potential therapeutic applications.
In conclusion, this compound is a promising non-opioid analgesic drug that has the potential to revolutionize the treatment of acute and chronic pain. Its unique mechanism of action and lower risk of addiction and overdose make it an attractive alternative to traditional opioid drugs. Further research is needed to fully understand the long-term effects of this compound and to explore its potential applications in combination with other drugs.
Synthesis Methods
The synthesis of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of cyclopentylamine, 4-methoxyphenylacetic acid, and phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential use in treating various types of pain, including postoperative pain, chronic pain, and neuropathic pain. Clinical trials have shown that this compound is effective in reducing pain intensity and improving patient satisfaction without causing the side effects commonly associated with opioid drugs.
properties
IUPAC Name |
(E)-N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-24-19-13-11-16(12-14-19)15-20(17-7-3-2-4-8-17)21(23)22-18-9-5-6-10-18/h2-4,7-8,11-15,18H,5-6,9-10H2,1H3,(H,22,23)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPGVMXNWXFAJ-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)

![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)
![ethyl [(2-methyl-4-quinolinyl)thio]acetate](/img/structure/B5694422.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)

![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)

![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)



![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)